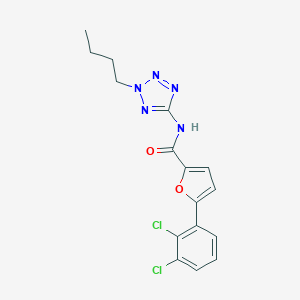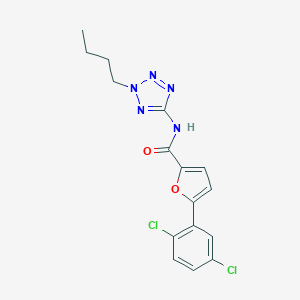![molecular formula C24H33N3O5S B283319 N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283319.png)
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide acts by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to be selective for NAE and does not affect the activity of other enzymes involved in the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the NEDD8-activating enzyme (NAE). This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its selectivity for NAE, which makes it a useful tool for studying the ubiquitin-proteasome system. However, one limitation of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
For research include investigating its efficacy in combination with other cancer treatments, identifying biomarkers for patient selection, and exploring its potential use in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide and its effects on the ubiquitin-proteasome system.
Synthesis Methods
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is synthesized through a multi-step process involving the reaction of various starting materials. The synthesis method involves the use of several reagents, including cyclohexylamine, 2-methoxy-4-nitrophenol, and 2-[(4-sulfamoylphenyl)ethyl]amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death.
properties
Molecular Formula |
C24H33N3O5S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-methoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H33N3O5S/c1-31-23-15-19(16-26-14-13-18-7-10-21(11-8-18)33(25,29)30)9-12-22(23)32-17-24(28)27-20-5-3-2-4-6-20/h7-12,15,20,26H,2-6,13-14,16-17H2,1H3,(H,27,28)(H2,25,29,30) |
InChI Key |
MCMTYZQADDDZAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)